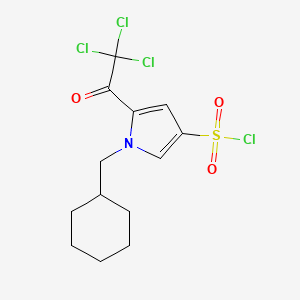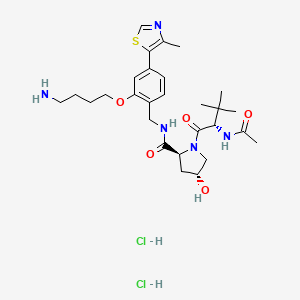
1-(cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride is a complex organic compound that features a pyrrole ring substituted with cyclohexylmethyl, trichloroacetyl, and sulfonyl chloride groups
准备方法
The synthesis of 1-(cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.
Introduction of the Cyclohexylmethyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where cyclohexylmethyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
化学反应分析
1-(Cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The trichloroacetyl group can be reduced to a dichloroacetyl or monochloroacetyl group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyrrole ring can undergo oxidation to form pyrrole-2,5-diones using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases (e.g., pyridine), acids (e.g., hydrochloric acid), and various organic solvents (e.g., dichloromethane).
科学研究应用
1-(Cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of sulfonyl chloride groups with biological molecules, providing insights into enzyme mechanisms and protein modifications.
作用机制
The mechanism of action of 1-(cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules. This reactivity can be exploited to inhibit enzyme activity or modify protein function, making it a valuable tool in biochemical research.
相似化合物的比较
Similar compounds to 1-(cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride include:
1-(Cyclohexylmethyl)-5-(trifluoroacetyl)-1H-pyrrole-3-sulfonyl chloride: This compound features a trifluoroacetyl group instead of a trichloroacetyl group, which can alter its reactivity and biological activity.
1-(Cyclohexylmethyl)-5-(acetyl)-1H-pyrrole-3-sulfonyl chloride: The acetyl group in place of the trichloroacetyl group makes this compound less reactive towards nucleophiles.
1-(Cyclohexylmethyl)-5-(trichloroacetyl)-1H-pyrrole-3-sulfonamide:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
1-(cyclohexylmethyl)-5-(2,2,2-trichloroacetyl)pyrrole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl4NO3S/c14-13(15,16)12(19)11-6-10(22(17,20)21)8-18(11)7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCFKHCFWAKOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=C2C(=O)C(Cl)(Cl)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
ammoniumolate](/img/structure/B2725225.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2725227.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2725228.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}thiophene-2-carboxamide](/img/structure/B2725231.png)
![2-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2725233.png)



![propan-2-yl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2725238.png)

![4-[8-(furan-2-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine](/img/structure/B2725241.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide](/img/structure/B2725244.png)
